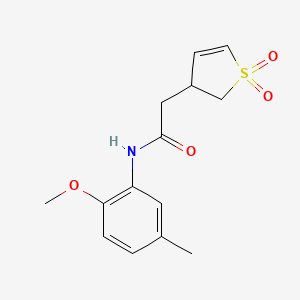
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. Moreover, it has been reported to enhance the cognitive function of Alzheimer's disease model mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. Moreover, it has a relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to ensure that appropriate safety measures are taken when handling this compound.
Direcciones Futuras
There are several future directions for the research on 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide. One of the potential areas of research is the development of more potent derivatives of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Moreover, the therapeutic potential of this compound in the treatment of various diseases needs to be explored further. Finally, the safety profile of this compound needs to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. However, its mechanism of action needs to be further elucidated, and its safety profile needs to be thoroughly evaluated. Overall, this compound has the potential to be a valuable tool in the development of novel therapeutics.
Métodos De Síntesis
The synthesis of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can be achieved through a multi-step process. The first step involves the condensation of 2,4-difluoroaniline and thiourea to form 2-(2,4-difluorophenyl)thiourea. This intermediate is then reacted with chloroacetic acid to obtain this compound. The purity of the final product can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS2/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJYVVYAMYPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)

![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)

![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)



![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)


